![molecular formula C16H13NO2S B183106 Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate CAS No. 350997-17-0](/img/structure/B183106.png)
Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
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Overview
Description
“Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 350997-17-0 . It has a molecular weight of 284.36 and its molecular formula is C16H13NO2S . The compound is stored at temperatures between 28 C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Methyl 2-aminothiophene-3-carboxylate may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14NO2S/c1-19-16(18)14-13(9-20-15(14)17)12-8-4-6-10-5-2-3-7-11(10)12/h2-9,20H,17H2,1H3 .Chemical Reactions Analysis
While specific reactions involving “Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate” are not available, similar compounds like Methyl 2-aminothiophene-3-carboxylate have been used in the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione via reaction with formamide .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties are not available in the resources I have.Scientific Research Applications
Pharmaceutical Intermediates
The compound Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate could serve as an intermediate in the synthesis of various pharmaceutical products. Similar compounds have been used in the production of anti-hypertensives, antitumors, anti-HIV-1 integrase inhibitors, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .
Catalysis in Chemical and Biological Sciences
Thiophene derivatives are known for their catalytic properties which make them practical for use in various fields of chemical and biological sciences. They can be involved in catalytic systems that are developed and studied for their efficiency and practicality .
Antimicrobial and Anticancer Activities
Thiophene derivatives have shown potential in antimicrobial and anticancer activities. For instance, certain thiophene carboxylate derivatives have been studied for their anticancer activity . This suggests that Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate could also be explored for similar biological activities.
Synthetic Chemistry
In synthetic chemistry, thiophene derivatives are utilized to create a variety of compounds with potential therapeutic importance. They can be incorporated into different moieties to synthesize compounds with desired biological effects .
Biologically Active Compounds
Thiophene-based analogs are increasingly being studied as a class of biologically active compounds. They are important for medicinal chemists who aim to develop advanced compounds with diverse biological effects .
Scientific Research Supplies
Lastly, thiophene derivatives like Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate can be supplied for scientific research purposes. Companies like MilliporeSigma offer such compounds for research in various scientific fields .
Mechanism of Action
Target of Action
Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is a complex organic compound with potential applications in proteomics research . .
Mode of Action
The presence of the amino group and the carboxylate ester could potentially allow for interactions with proteins or enzymes in the body .
Biochemical Pathways
Thiophene derivatives have been known to be involved in various biochemical reactions .
Pharmacokinetics
The compound’s molecular weight (28436 g/mol) and its lipophilic nature suggest that it could potentially be well-absorbed and distributed in the body .
Result of Action
Thiophene derivatives have been known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Action Environment
The action, efficacy, and stability of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored at 28°C . Furthermore, the compound’s efficacy could potentially be influenced by the pH and the presence of other compounds in the environment.
properties
IUPAC Name |
methyl 2-amino-4-naphthalen-1-ylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-19-16(18)14-13(9-20-15(14)17)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDVPXJTBONOAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361973 |
Source
|
Record name | Methyl 2-amino-4-(naphthalen-1-yl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
350997-17-0 |
Source
|
Record name | Methyl 2-amino-4-(naphthalen-1-yl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 350997-17-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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